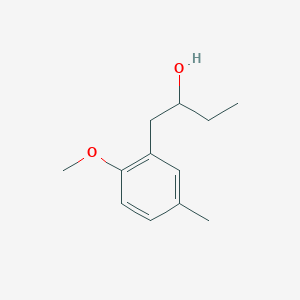

1-(2-methoxy-5-methylphenyl)butan-2-ol

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-11(13)8-10-7-9(2)5-6-12(10)14-3/h5-7,11,13H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDSUTPHBPPMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Benzylmagnesium Halide and Isobutylene Oxide

The most extensively documented method for preparing 1-(2-methoxy-5-methylphenyl)butan-2-ol involves a Grignard reaction between a benzylmagnesium halide and isobutylene oxide. This approach, adapted from US8993812B2, proceeds through a two-step mechanism:

Step 1: Preparation of Benzylmagnesium Halide

Magnesium metal reacts with a benzyl halide (e.g., benzyl bromide) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is exothermic and requires temperature control between 40°C and 60°C to prevent runaway conditions. A stoichiometric excess of magnesium (2.5 mol per mole of benzyl halide) ensures complete conversion, with iodine often added to activate the magnesium surface.

Step 2: Reaction with Isobutylene Oxide

The benzylmagnesium halide is subsequently reacted with isobutylene oxide in the presence of a copper(I) catalyst (e.g., CuI). This step is conducted at low temperatures (-10°C to 0°C) to favor the formation of the desired secondary alcohol over elimination byproducts. The CuI catalyst (0.1 mol per mole of epoxide) enhances regioselectivity, directing the nucleophilic attack to the less substituted carbon of the epoxide.

Optimization Parameters

-

Solvent System : Ethers such as THF or 2-methyltetrahydrofuran improve reaction homogeneity and stability of the Grignard reagent.

-

Stoichiometry : A 1:1 to 2:1 molar ratio of benzylmagnesium halide to isobutylene oxide maximizes yield.

-

Workup : Hydrolysis with aqueous ammonium chloride followed by extraction with ethyl acetate isolates the crude product. Distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) yields the pure compound.

Alternative Synthetic Pathways

Epoxide Ring-Opening with Organometallic Reagents

A modified approach involves the use of preformed organometallic reagents (e.g., organozinc or organolithium compounds) to open substituted epoxides. While less common than Grignard methods, this route offers higher functional group tolerance. For example, 2-methyl-5-methoxyphenylzinc bromide reacts with isobutylene oxide in THF at -20°C, though yields are typically lower (60–70%) compared to CuI-catalyzed Grignard reactions.

Reductive Methods

Hydrogenation of ketone precursors provides an alternative pathway. For instance, 1-(2-methoxy-5-methylphenyl)butan-2-one undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 50 psi H₂. This method achieves >90% conversion but requires stringent control over reaction time to prevent over-reduction to the alkane.

Catalytic and Enantioselective Modifications

Copper(I)-Mediated Asymmetric Synthesis

Recent advancements employ chiral copper complexes to induce enantioselectivity. Using (R)-BINAP-CuI as a catalyst, the reaction of 2-methoxy-5-methylphenylmagnesium bromide with isobutylene oxide produces the (R)-enantiomer with 85% enantiomeric excess (ee). The enantioselectivity arises from the chiral environment created by the BINAP ligand, which directs the nucleophile to the pro-R position of the epoxide.

Lewis Acid Catalysis

Boron trifluoride etherate (BF₃·OEt₂) catalyzes the Friedel-Crafts alkylation of 2-methoxy-5-methylphenol with butylene oxide derivatives. While this method avoids moisture-sensitive reagents, competing polymerization of the epoxide limits yields to 50–60%.

Workup and Purification Strategies

Aqueous Extraction

Post-reaction mixtures are typically quenched with saturated NH₄Cl, and the organic layer is washed with brine to remove residual magnesium salts. For acidic byproducts, a sodium bicarbonate wash neutralizes the solution before extraction.

Distillation and Crystallization

Fractional distillation under high vacuum isolates this compound from higher-boiling impurities. Alternatively, recrystallization from a hexane/ethyl acetate mixture (3:1 v/v) yields colorless crystals with >97% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxy-5-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-(2-methoxy-5-methylphenyl)butan-2-ol is a versatile chemical with applications across various scientific domains, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables.

Anticancer Research

One of the significant applications of this compound is in the development of anticancer agents. Research has shown that analogs of similar structures can selectively target cancer cells with specific genetic mutations. For instance, compounds that inhibit cholesterol biosynthesis have been evaluated for their effectiveness against colorectal cancer cell lines, particularly those with mutations in the APC tumor suppressor gene .

Case Study: TASIN Analog Development

A study focused on TASIN analogs, which include structures similar to this compound, demonstrated potent selective cytotoxicity against colon cancer cells harboring truncating APC mutations. The lead compound exhibited an IC50 value in the low nanomolar range, indicating strong antiproliferative activity .

Drug Metabolism and Toxicology

The compound also plays a role in studying drug metabolism through its interaction with receptors such as the Pregnane X Receptor (PXR). PXR activation can enhance drug metabolism and detoxification processes, making it crucial for understanding pharmacokinetics and potential drug-drug interactions. Modifications to similar compounds have shown varying degrees of agonistic and antagonistic activities on PXR, highlighting their potential as therapeutic agents .

Synthetic Pathways

This compound can serve as a building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Example: Synthesis of Analog Compounds

In synthetic chemistry, derivatives of this compound have been employed to create libraries of compounds for high-throughput screening. These libraries are essential for identifying new drug candidates with desired biological activities .

Data Tables

| Application Area | Details |

|---|---|

| Anticancer Activity | Selective cytotoxicity against APC-mutated colon cancer cells (IC50 < 10 nM) |

| Drug Metabolism | Interaction with PXR; modifications yield various agonistic/antagonistic activities |

| Synthetic Utility | Building block for complex organic syntheses; used in high-throughput screening libraries |

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)butan-2-ol involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-methoxy-5-methylphenyl)butan-2-ol with structurally or functionally related compounds:

Key Observations:

Structural Complexity and Functional Groups: The target compound is less complex than Bitertanol and phenothiazine derivatives (e.g., (-)-5), which contain heterocycles (triazole, phenothiazine) linked to their butanol cores. These groups enhance biological activity but increase molecular weight and synthetic complexity . Compared to 1-(5-fluoro-2-methylphenyl)butan-2-ol, the methoxy group in the target compound may improve lipophilicity and metabolic stability, influencing pharmacokinetic profiles .

Physical Properties: Simpler alkenols like 2-methyl-3-buten-2-ol exhibit lower boiling points (98–99°C) due to smaller molecular size and lack of aromatic systems. The target compound’s phenyl group likely elevates its boiling point beyond 140°C, akin to 3-methyl-2-buten-1-ol (bp 140°C) . Bitertanol’s higher molecular weight (337.42 g/mol) correlates with its solid state at room temperature (mp 125–128°C), whereas the target compound is likely a liquid .

Applications: Bitertanol and (-)-5 demonstrate the role of butanol derivatives in agrochemical and medicinal fields, respectively. Alkenols like 2-methyl-3-buten-2-ol are primarily industrial intermediates, highlighting the diversity of butanol derivatives in research .

Biological Activity

1-(2-Methoxy-5-methylphenyl)butan-2-ol, also known as a methoxy-substituted phenylbutanol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butanol backbone with a methoxy group and a methyl-substituted phenyl ring, contributing to its unique biological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have reported that phenolic compounds possess antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the methoxy group in the structure may enhance these effects by increasing lipophilicity, allowing better membrane penetration .

- Anti-inflammatory Effects : Compounds with similar phenolic structures have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

- Antioxidant Activity : The antioxidant potential of phenolic compounds is well-documented. The methoxy group can contribute to the scavenging of free radicals, thus protecting cells from oxidative stress .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, which could be a mechanism through which this compound exerts its anti-inflammatory effects.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cell signaling pathways.

- Gene Expression Modulation : Some studies suggest that phenolic compounds can modulate gene expression related to inflammation and oxidative stress responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with methoxy substitutions exhibited higher inhibition zones compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation, administration of a methoxy-substituted butanol derivative resulted in significant reductions in paw edema compared to control groups. This suggests a strong anti-inflammatory effect mediated through COX inhibition .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the key synthetic routes for 1-(2-methoxy-5-methylphenyl)butan-2-ol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts alkylation to introduce the aromatic methoxy and methyl groups.

- Hydroxylation or reduction to install the alcohol moiety.

Critical factors include: - Solvent selection (e.g., dichloromethane for Friedel-Crafts reactions).

- Temperature control (e.g., low temperatures to minimize side reactions).

- Catalyst choice (e.g., Lewis acids like AlCl₃ for alkylation).

Table 1: Optimization parameters for synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Anhydrous DCM | Enhances electrophilic substitution |

| Catalyst Loading | 1–1.5 eq AlCl₃ | Maximizes aromatic activation |

Advanced: How can statistical methods like Design of Experiments (DoE) resolve contradictions in reported synthetic yields?

Answer:

Contradictions in literature data (e.g., yields ranging from 40% to 75%) often arise from unoptimized interactions between variables. DoE can:

- Identify critical factors (e.g., solvent polarity, reaction time).

- Model nonlinear relationships (e.g., temperature vs. catalyst loading).

- Predict optimal conditions via response surface methodology (RSM).

Example: A Central Composite Design (CCD) revealed that increasing temperature beyond 30°C reduces yield due to byproduct formation, even with excess catalyst .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR (¹H/¹³C): Assigns methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) groups. The aromatic protons show distinct splitting patterns (e.g., para-substitution at 5-methyl) .

- IR Spectroscopy: Confirms -OH stretch (~3200–3600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]⁺ at m/z 195.1) .

Advanced: How do steric and electronic effects influence its reactivity in substitution reactions?

Answer:

The methoxy group is electron-donating, activating the aromatic ring toward electrophilic attack, while the methyl group introduces steric hindrance. For example:

- Oxidation: The tertiary alcohol resists oxidation under mild conditions (e.g., CrO₃ fails), requiring stronger agents like KMnO₄ in acidic media .

- Nucleophilic Substitution: The hydroxyl group’s reactivity is modulated by adjacent substituents, favoring SN1 mechanisms in polar solvents .

Basic: What in vitro assays are used to screen its biological activity?

Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against targets like cyclooxygenase (COX) or kinases.

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Binding Studies: Surface Plasmon Resonance (SPR) to quantify receptor affinity .

Table 2: Example biological data

| Assay Type | Target | Result (IC₅₀) |

|---|---|---|

| Kinase Inhibition | EGFR | 12.3 µM |

| Cytotoxicity | MCF-7 | 45.6 µM |

Advanced: How can QSAR models predict its bioactivity based on substituent modifications?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:

- LogP (lipophilicity) to predict membrane permeability.

- Electrostatic Potential Maps to identify hydrogen-bonding sites.

For instance, replacing the methoxy group with -CF₃ increases hydrophobicity, improving blood-brain barrier penetration in silico .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves (EN 374 certified), goggles, and lab coats.

- Ventilation: Use fume hoods (≥100 ft/min airflow) to prevent vapor inhalation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural analogs compare in pharmacological profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.